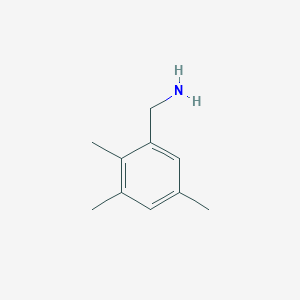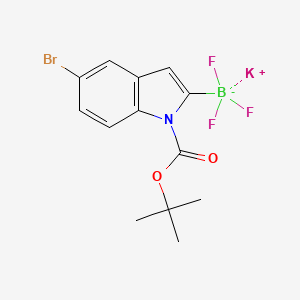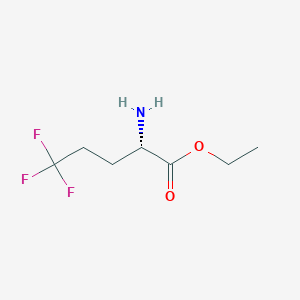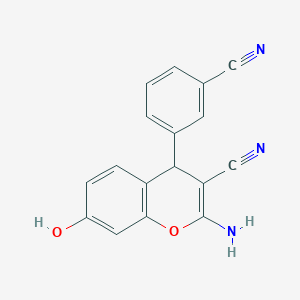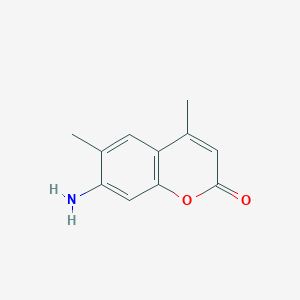
7-Amino-4,6-dimethyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-4,6-dimethyl-2H-chromen-2-one is a derivative of chromen-2-one, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of an amino group at the 7th position and methyl groups at the 4th and 6th positions on the chromen-2-one scaffold. It is a valuable compound in various fields, including medicinal chemistry, due to its potential therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-4,6-dimethyl-2H-chromen-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,6-dimethyl-2H-chromen-2-one with an amine source, such as ammonia or an amine derivative, under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters, such as temperature, pressure, and solvent choice, can enhance the yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Amino-4,6-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include nitro derivatives, substituted amines, and various functionalized chromen-2-one derivatives.
Applications De Recherche Scientifique
7-Amino-4,6-dimethyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a fluorescent probe in analytical chemistry.
Biology: Employed in the study of enzyme activities and as a marker in biological assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and as a component in various chemical formulations.
Mécanisme D'action
The mechanism of action of 7-Amino-4,6-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of enzymes, inhibit microbial growth, or induce apoptosis in cancer cells. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
7-Amino-4-methyl-2H-chromen-2-one: Similar structure but lacks the additional methyl group at the 6th position.
7-(Ethylamino)-4,6-dimethyl-2H-chromen-2-one: Contains an ethylamino group instead of an amino group.
Uniqueness: 7-Amino-4,6-dimethyl-2H-chromen-2-one is unique due to the presence of both amino and methyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields.
Propriétés
IUPAC Name |
7-amino-4,6-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-6-4-11(13)14-10-5-9(12)7(2)3-8(6)10/h3-5H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKSCVNCHUNTAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)OC(=O)C=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
